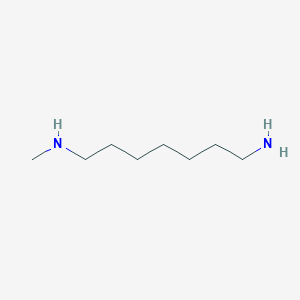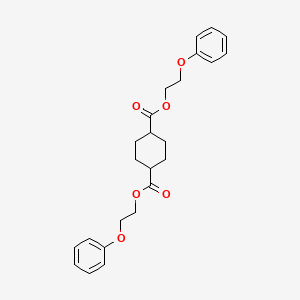
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethoxy group at the 2-position and an octyl group at the 7-position of the phenanthrene core. The phenanthrene structure is known for its stability and aromaticity, making it a valuable scaffold in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene typically involves the functionalization of the phenanthrene core. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been explored for the hydrocracking of polycyclic aromatic hydrocarbons, including 9,10-dihydrophenanthrene .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas and catalysts such as Raney nickel are typically used.
Substitution: Reagents like bromine for halogenation and sulfuric acid for sulfonation are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
7-methoxy-9,10-dihydrophenanthrene-2,5-diol: This compound has similar structural features but differs in the functional groups attached to the phenanthrene core.
2-methoxy-9,10-dihydrophenanthrene-4,5-diol: Another derivative with distinct functional groups that confer different biological activities.
Uniqueness: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is unique due to its specific ethoxy and octyl substitutions, which enhance its solubility and reactivity compared to other phenanthrene derivatives. These modifications also influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63620-67-7 |
|---|---|
Molekularformel |
C24H32O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-ethoxy-7-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-19-11-15-23-20(17-19)12-13-21-18-22(25-4-2)14-16-24(21)23/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI-Schlüssel |
UTTRYFPJQPKOBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


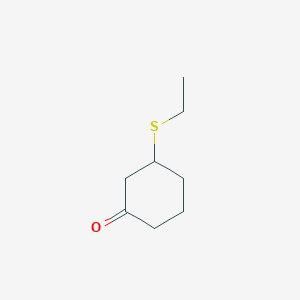
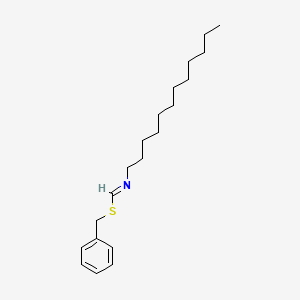
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
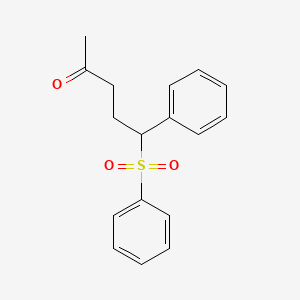
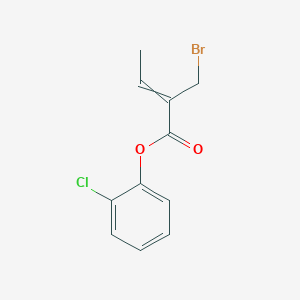

![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

